dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate
Overview
Description
Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate is a complex organophosphorus compound It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2,2,2-trichloroethyl phosphonate with 3-(trifluoromethyl)aniline under controlled conditions to form the desired product. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonates.
Scientific Research Applications
Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the phosphonate group contribute to its reactivity and binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl [2,2,2-trichloroethyl]phosphonate: Similar in structure but lacks the trifluoromethyl anilino group.
Dimethyl [2,2,2-trifluoroethyl]phosphonate: Contains fluorine atoms instead of chlorine, leading to different chemical properties.
Dimethyl [2,2,2-trichloro-1-(phenyl)ethyl]phosphonate: Similar but with a phenyl group instead of the trifluoromethyl anilino group.
Uniqueness
Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate is unique due to the combination of chlorine and fluorine atoms, along with the anilino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3F3NO5P/c1-22-25(21,23-2)9(11(13,14)15)24-10(20)19-8-5-3-4-7(6-8)12(16,17)18/h3-6,9H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMXYWJALODUKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)OC(=O)NC1=CC=CC(=C1)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3F3NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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